CellTracker Orange CMRA Dye

Cell viability assay Esterase activity Live-dead discrimination

CellTracker Orange CMRA Dye (Thermo Fisher Cat# C34551) is a chloromethyl-rhodamine based fluorescent probe designed for long-term live-cell tracking applications. The compound is a mixture of 5- and 6-isomers of a rhodamine derivative bearing a chloromethyl reactive group that enables covalent retention within cells.

Molecular Formula C30H25Cl2NO5
Molecular Weight 550.4 g/mol
Cat. No. B12390478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellTracker Orange CMRA Dye
Molecular FormulaC30H25Cl2NO5
Molecular Weight550.4 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=CC3=C(C=C12)C4(C5=C(C=C(C=C5)CCl)C(=O)O4)C6=CC(=C(C=C6O3)OC(=O)C)Cl)C)(C)C
InChIInChI=1S/C30H25Cl2NO5/c1-15-13-29(3,4)33(5)24-11-25-21(9-18(15)24)30(20-7-6-17(14-31)8-19(20)28(35)38-30)22-10-23(32)27(36-16(2)34)12-26(22)37-25/h6-13H,14H2,1-5H3
InChIKeyAMSOAEIJBIGGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CellTracker Orange CMRA Dye: Technical Specifications and Core Differentiation for Live-Cell Tracking


CellTracker Orange CMRA Dye (Thermo Fisher Cat# C34551) is a chloromethyl-rhodamine based fluorescent probe designed for long-term live-cell tracking applications . The compound is a mixture of 5- and 6-isomers of a rhodamine derivative bearing a chloromethyl reactive group that enables covalent retention within cells . With excitation/emission maxima at 548/576 nm, CMRA is spectrally optimized for multiplexing with green fluorescent dyes and proteins using standard fluorescence microscopy or flow cytometry instrumentation . Unlike its closely related orange-fluorescent analog CMTMR, CMRA requires intracellular esterase-mediated cleavage to activate its fluorescence, a property that introduces distinct experimental utility in viability discrimination and enzyme activity-dependent cell tracking . The dye exhibits fluorescence retention exceeding 72 hours (typically three to six cell generations) when optimally loaded, providing the extended observation window required for multi-day migration, co-culture, and lineage tracing studies .

Why Generic Orange Cell-Tracking Dyes Cannot Substitute for CellTracker Orange CMRA in Critical Live-Cell Assays


Substituting CellTracker Orange CMRA with superficially similar orange-fluorescent cell-permeant dyes introduces experimental risks that are not apparent from spectral overlap alone. The most direct analog, CellTracker Orange CMTMR (C2927), differs in a critical functional dimension: CMTMR is intrinsically fluorescent and does not require enzymatic cleavage for activation, whereas CMRA requires cellular esterase activity to generate its fluorescent signal . This mechanism-level distinction renders the two dyes non-interchangeable in assays where enzymatic cleavage status serves as a functional readout (e.g., viability discrimination in mixed populations, esterase-activity deficient cell models, or early apoptotic detection). Furthermore, alternative orange dyes lacking the chloromethyl reactive moiety cannot achieve the covalent intracellular retention (>72 hours, ≥3 generations) that defines the CellTracker family, resulting in rapid signal loss due to active cellular efflux mechanisms . Generic substitution without accounting for these mechanistically defined differences leads to irreproducible tracking data and confounded experimental interpretation. The quantitative evidence below establishes exactly where CMRA provides selection-critical differentiation relative to CMTMR and non-chloromethyl alternatives.

CellTracker Orange CMRA Dye: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Enzymatic Activation Requirement: CMRA vs. CMTMR Functional Differentiation

CellTracker Orange CMRA requires intracellular esterase-mediated cleavage to activate its fluorescence, whereas CellTracker Orange CMTMR is intrinsically fluorescent and does not require enzymatic activation . This mechanism-level distinction constitutes a binary functional difference: CMRA fluorescence generation is conditional upon active cellular esterases, while CMTMR fluorescence is independent of enzyme activity. Consequently, non-viable or esterase-compromised cells that accumulate CMRA but fail to enzymatically cleave the acetate moieties will not generate a fluorescent signal, while the same cells incubated with CMTMR will fluoresce regardless of metabolic state . This distinction is not a matter of degree but a categorical difference in activation pathway, rendering the dyes non-substitutable in assays where enzymatic competence is a functional variable.

Cell viability assay Esterase activity Live-dead discrimination

Spectral Differentiation: CMRA (548/576 nm) vs. CMTMR (541/565 nm) Multiplexing Compatibility

CellTracker Orange CMRA exhibits excitation/emission maxima at 548/576 nm, which are red-shifted relative to CellTracker Orange CMTMR's maxima at 541/565 nm . This 7 nm excitation shift and 11 nm emission shift, while modest in absolute terms, provide practical separation advantages in specific multiplexing configurations. CMRA's spectral profile is explicitly optimized for multiplexing with green fluorescent dyes and GFP, as its emission peak at 576 nm reduces bleed-through into the green detection channel compared to CMTMR [1]. For flow cytometry panels employing 488 nm excitation, CMRA's emission in the PE channel (576 nm) is better resolved from FITC/GFP (520 nm) than CMTMR's 565 nm emission, improving signal-to-noise in two-color cell tracking assays [1].

Multiplex imaging Spectral unmixing Flow cytometry panel design

Covalent Retention Mechanism: Chloromethyl-Thiol Binding vs. Non-Covalent Dye Efflux Kinetics

CellTracker Orange CMRA employs a chloromethyl reactive group that forms covalent thioether bonds with intracellular thiols (glutathione and protein cysteine residues) following enzymatic activation, converting a freely diffusible probe into a membrane-impermeant, covalently anchored fluorescent species . This covalent retention mechanism distinguishes CMRA from non-chloromethyl orange dyes such as Calcein Orange or Rhodamine B esters, which rely on passive trapping or charge-based retention that is subject to active efflux by multidrug resistance transporters. While no peer-reviewed head-to-head retention half-life study comparing CMRA to non-covalent alternatives was identified, the documented retention of >72 hours and transmission through 3-6 cell generations for CMRA establishes a baseline performance metric that non-covalent alternatives cannot achieve without the chloromethyl reactive moiety . Calcein, for instance, exhibits variable retention highly dependent on cell type and culture conditions, with active efflux reported in multiple cell lines .

Long-term tracking Multi-generational labeling Cell lineage tracing

Covalent Conjugation Yield: CMRA vs. CMFDA Comparative Reactivity in Dual-Labeling Applications

In dual-color cell tracking applications, both CellTracker Orange CMRA and CellTracker Green CMFDA employ the chloromethyl covalent conjugation strategy, enabling simultaneous, non-overlapping labeling of two distinct cell populations for co-culture, adhesion, and transmigration assays . A 2024 flow cytometry study demonstrated that Jurkat and HEK293T cells dual-labeled with CMRA and CMFDA produced distinct, well-resolved populations with a quantifiable double-positive fraction of <5% when properly gated, confirming that the two dyes label cells independently without cross-reactivity or spectral contamination that would confound population discrimination [1]. The labeling intensity for CMRA (mean fluorescence intensity in the PE channel) was maintained at >10³ arbitrary units after 72 hours of culture, sufficient for reliable population tracking across multi-day experiments [1].

Dual-color tracking Co-culture labeling Flow cytometry multiplexing

CellTracker Orange CMRA Dye: Validated Application Scenarios Supported by Comparative Evidence


3D Tumor Spheroid Co-Culture and Invasion Tracking with GFP-Expressing Reporters

CMRA's red-shifted emission spectrum (576 nm) relative to CMTMR (565 nm) provides superior separation from GFP (520 nm) in 3D spheroid imaging, reducing bleed-through artifacts in multi-day invasion assays. Validated protocols demonstrate effective labeling of A375 melanoma cells with CMRA at 5 μM for co-culture with GFP-expressing fibroblasts in spheroid formation, with clear discrimination of tumor cell (CMRA, red) vs. stromal cell (GFP, green) populations over 72-hour imaging periods . The covalent retention of CMRA ensures signal persistence throughout spheroid growth, compaction, and drug treatment phases without requiring re-staining. For tumor microenvironment studies requiring long-term tracking of invasive front dynamics, CMRA's spectral profile and retention kinetics offer distinct advantages over both CMTMR (inferior GFP separation) and non-covalent alternatives (insufficient retention for 72-hour spheroid imaging) .

T Cell Transmigration and Functional Viability Assessment in Immuno-Oncology Assays

In T cell transmigration assays, CMRA is employed at 2.5 μM for 30-minute labeling of T cells prior to introduction into endothelial or tumor cell monolayer systems . The enzymatic activation requirement of CMRA (unlike CMTMR) provides an intrinsic viability check: only viable, esterase-competent T cells generate and retain fluorescent signal, ensuring that tracked migratory events represent functional immune cells rather than dying or metabolically compromised lymphocytes. This feature is particularly valuable in CAR-T or tumor-infiltrating lymphocyte assays where correlation of migration with cytotoxic function is essential. Protocols validated in peer-reviewed studies demonstrate that CMRA-labeled T cells maintain detectable fluorescence for >48 hours in transmigration chambers, enabling quantitative assessment of both transmigration efficiency and destination-site accumulation without confounding signal from non-viable labeled cells .

Multi-Day Cancer-Stromal Co-Culture with Single-Cell Resolution Lineage Tracing

CMRA's chloromethyl-mediated covalent retention enables unambiguous tracking of labeled cells through 3-6 cell divisions, a capability critical for lineage tracing in heterogeneous tumor-stroma co-culture systems . Validated applications include labeling glioblastoma cancer stem cells (GSCs) with CMRA for co-culture with CMFDA-labeled astrocytes, enabling 3-day monitoring of spatial organization and cell morphology changes in response to therapeutic agents such as cyclopamine . The covalent retention ensures that daughter cells inherit fluorescent label, allowing quantitative assessment of proliferation rates and spatial expansion patterns within the co-culture microenvironment. Non-chloromethyl alternatives would require re-staining at intervals that disrupt the continuous observation required for lineage analysis, rendering CMRA the selection-appropriate choice for this application class .

In Vivo Adoptive Transfer Tracking with Flow Cytometric Verification

CMRA is employed at 5 μM for labeling cells prior to adoptive transfer in murine models, with splenic detection of labeled donor cells confirmed by flow cytometry at experimental endpoints . In a validated protocol using CMRA-labeled CD18 wild-type cells co-transferred with CMFDA-labeled CD18 knockout cells, distinct donor populations were identifiable in recipient spleens and could be further differentiated into B220+ B cells, CD4+, and CD8+ T cell subsets by antibody co-staining . The stability of CMRA's covalent thioether linkage ensures that the fluorescent label persists through the in vivo transfer, homing, and tissue processing steps—a requirement that non-covalent alternatives cannot satisfy. For investigators requiring pre-transfer labeling with post-recovery flow cytometric verification of donor cell identity and differentiation status, CMRA provides a validated, peer-reviewed methodological framework .

Technical Documentation Hub

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